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Compound of Interest

Compound Name: 4-(Prop-2-en-1-yloxy)piperidine
CAS No.: 68848-53-3
Cat. No.: B2861642
Get Quote
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Abstract & Utility

This guide details the synthesis of tert-butyl 4-(allyloxy)piperidine-1-carboxylate (CAS: 146666-
90-6), a critical intermediate in medicinal chemistry. This compound serves as a versatile
"warhead" precursor for Ring-Closing Metathesis (RCM) to generate bicyclic piperidines and as
a linker scaffold in PROTAC linker design.

We present two distinct protocols:

e Method A (High-Purity): A standard laboratory-scale method using Sodium Hydride (NaH) in
DMF, optimized for high conversion and purity.

e Method B (Process-Scale): A Phase-Transfer Catalysis (PTC) method using NaOH/Toluene,
designed for safety and scalability by avoiding pyrophoric reagents.

Scientific Foundation & Retrosynthesis
Mechanistic Insight
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The synthesis is a classic Williamson Ether Synthesis. The reaction proceeds via an SN2
mechanism where the secondary alcohol of N-Boc-4-hydroxypiperidine is deprotonated to form
an alkoxide, which subsequently attacks allyl bromide.

o Challenge: Secondary alkoxides are sterically hindered and can act as bases, promoting E2
elimination of the alkyl halide rather than substitution.

e Solution:

o Method A: Uses a polar aprotic solvent (DMF) to solvate the cation (Na+), leaving the
alkoxide "naked" and highly nucleophilic.

o Method B: Uses a quaternary ammonium salt (Q+X-) to shuttle the alkoxide from the
agueous phase to the organic phase, maintaining a low concentration of active
nucleophile to suppress side reactions.

Reaction Scheme
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Figure 1: Reaction pathway for the O-allylation of N-Boc-4-hydroxypiperidine.

Experimental Protocols
Method A: Standard High-Purity Protocol (NaH/DMF)

Best for: Small scale (<10g), Research Grade, High Purity requirements.

Reagents & Materials
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Equiv.[1][2][3]

Reagent MW Density Role
[41[5][6]1[7]

N-Boc-4-

hydroxypiperidin 1.0 201.26 Solid Substrate

e

Sodium Hydride ]

o 1.2 24.00 Solid Base

(60% in oil)

Allyl Bromide 1.2 120.98 1.398 Electrophile

DMF
- - - Solvent (0.2 M)

(Anhydrous)

Step-by-Step Procedure

Preparation: Flame-dry a 2-neck round bottom flask under N2 atmosphere.

NaH Washing (Optional but Recommended): Place NaH (1.2 eq) in the flask. Wash twice

with dry hexane to remove mineral oil. Decant hexane carefully.

Suspension: Suspend the NaH in anhydrous DMF (half of total volume). Cool to 0°C in an

ice bath.

Alkoxide Formation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in the remaining DMF. Add

this solution dropwise to the NaH suspension over 15 minutes.

o Observation: Vigorous bubbling (H2 gas). Ensure proper venting.[2]

o Hold: Stir at 0°C for 30 minutes until bubbling ceases.

Alkylation: Add Allyl Bromide (1.2 eq) dropwise via syringe.

Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 3—-16

hours.

o Monitoring: Check TLC (Hexane/EtOAc 4:1). Stain with KMnO4 (Allyl group is active).
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Quench: Cool to 0°C. Carefully add saturated NH4CI solution dropwise.

Workup: Extract with EtOAc (3x). Wash combined organics with H20 (5x) to remove DMF,
then Brine (1x). Dry over Na2S0O4.

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, 0-20%
EtOAc in Hexanes).

Method B: Scalable Phase-Transfer Protocol (PTC)

Best for: Large scale (>50g), Safety-focused, Green Chemistry.

Rpagpntq & Materials

Reagent Equiv.[1][2][31[41[5][6]1[7] Role
N-Boc-4-hydroxypiperidine 1.0 Substrate

Allyl Bromide 15 Electrophile
NaOH (50% ag. solution) 5.0 Base Phase
Toluene - Organic Phase

TBAB (Tetrabutylammonium
_ 0.05 (5 mol%) Phase Transfer Catalyst
bromide)

Step-by-Step Procedure

Biphasic Setup: In a reactor equipped with an overhead mechanical stirrer (vigorous stirring
is critical), charge N-Boc-4-hydroxypiperidine (1.0 eq) and Toluene (3-5 volumes).

Catalyst Addition: Add TBAB (0.05 eq).

Base Addition: Add 50% NaOH solution (5.0 eq).

Reagent Addition: Add Allyl Bromide (1.5 eq) in a single portion (exotherm is usually mild, but
monitor temp).

Reaction: Heat to 40-50°C with vigorous stirring (800+ RPM) for 4-8 hours.
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o Note: PTC kinetics rely on interfacial surface area.

o Workup: Cool to RT. Separate phases. Wash organic phase with water (2x) and brine (1x).

« Purification: Distill off Toluene. The residue is often pure enough (>95%) for subsequent
steps.[8] If not, distill the product under high vacuum.

Workflow Visualization
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Figure 2: Operational workflow comparison between Method A (NaH) and Method B (PTC).
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Characterization Data

Compound:tert-butyl 4-(allyloxy)piperidine-1-carboxylate Formula: C13H23NO3 MW: 241.33

g/mol
Technique Expected Signals |/ Values Interpretation
Higher Rf than starting alcohol
TLC (Rf) ~0.6 (Hexane:EtOAc 4:1)

(Rf ~0.2).

1H NMR (400 MHz, CDCI3)

5 5.85-5.95 (m, 1H)3 5.28 (dg,
1H, J=17.2, 1.6 Hz)3 5.18 (dq,
1H, J=10.4, 1.4 Hz) 4.02 (dt,
2H, J=5.6, 1.4 Hz)d 3.70-3.80
(m, 2H)3 3.45-3.55 (m, 1H)3
3.00-3.15 (m, 2H)5 1.80-1.90
(m, 2H)3 1.45-1.55 (m, 2H)3
1.45 (s, 9H)

Internal alkene proton.Terminal
alkene (trans).Terminal alkene
(cis).Allylic O-CH2.Piperidine
C2/C6 (eq).Piperidine C4
(methine).Piperidine C2/C6
(ax).Piperidine
C3/C5.Piperidine C3/C5.Boc
tert-butyl group.[4][8][9][10][11]

13C NMR (100 MHz, CDCI?3)

154.8 (C=0), 135.2 (CH=),
116.8 (=CH2), 79.4 (C-tBu),
74.5 (C4-0), 69.2 (Allyl-CH2),
40-44 (Broad, C2/C6), 30.8
(C3/C5), 28.4 (Boc-CH3).

Characteristic carbamate and
ether shifts.

MS (ESI)

[M+H]+ calc: 242.17; found:
242.2[M+Na]+ calc: 264.16;
found: 264.2

Loss of Boc (-100) often
observed (m/z ~142).

Troubleshooting & Critical Parameters
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Issue Probable Cause Corrective Action

) ] ] Ensure DMF is anhydrous
Low Conversion Moisture in solvent (Method A) ]
(store over molecular sieves).

) ] Keep reaction at 0°C during
S Temperature too high during )
Elimination Product N NaH and Allyl Bromide
addition N
addition.

Filter through Celite pad or add
Emulsion (Method B) Poor phase separation more brine. Use Centrifugation

if available.

DMF is miscible with water but
Residual DMF Inefficient washing tenacious. Use 5x water

washes or LiCl solution wash.

Safety Information

e Sodium Hydride (NaH): Pyrophoric. Reacts violently with water to release Hydrogen gas.
Handle only in a fume hood. Keep a Class D fire extinguisher nearby.

 Allyl Bromide: Highly toxic, lachrymator, and alkylating agent. Causes severe burns. Use
double gloves and handle only in a well-ventilated fume hood. Decontaminate glassware
with dilute NaOH before removal from the hood.

o DMF: Hepatotoxic and readily absorbed through skin.

References

o Williamson Ether Synthesis Mechanism: Master Organic Chemistry. The Williamson Ether
Synthesis. Link

e Analogous Protocol (NaH/DMF): Organic Synthesis (Org. Synth. 2007, 84, 102). Alkylation of
Alcohols using NaH. Link

o Phase Transfer Catalysis (General): PTC Organics. PTC Selective O-Alkylation. Link
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¢ Product Identification (CAS 146666-90-6): ChemicalBook. tert-butyl 4-(allyloxy)piperidine-1-
carboxylate Properties. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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